5-Hydroxy Debrisoquin

Description

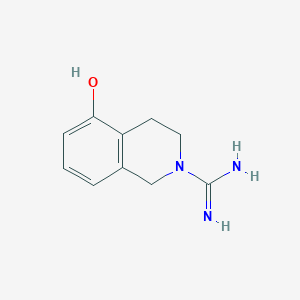

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-4-8-7(6-13)2-1-3-9(8)14/h1-3,14H,4-6H2,(H3,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFYJSUPIOLUTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577360 |

Source

|

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70746-05-3 |

Source

|

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70746-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacogenetics of Debrisoquine Metabolism: A Technical Guide to the Role of CYP2D6 and its Hydroxylated Metabolites

Abstract

Debrisoquine, originally developed as an antihypertensive agent, has become a cornerstone probe drug in the field of pharmacogenetics.[1] Its clinical utility today is not in treating hypertension, but in revealing an individual's capacity to metabolize a vast array of xenobiotics. This guide provides an in-depth exploration of the mechanism behind debrisoquine's metabolic fate, focusing on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. We will dissect the primary 4-hydroxylation pathway, place the formation of 5-hydroxydebrisoquine and other phenolic metabolites into their proper context, and detail the experimental protocols that form the basis of CYP2D6 phenotyping. This document is intended for researchers, clinical pharmacologists, and drug development professionals who require a deep, mechanistic understanding of this classic pharmacogenetic paradigm.

Introduction: The Debrisoquine Paradigm

The journey of debrisoquine is a story of serendipitous discovery that unveiled a fundamental principle of drug metabolism: genetic polymorphism. Initial clinical use in the 1970s revealed a dramatic variability in patient response, with some experiencing profound hypotensive effects at standard doses.[2] This observation led to the discovery that the "action" of interest was not debrisoquine's pharmacology, but its metabolism.

The Discovery of Bimodal Metabolism

Researchers observed that the urinary ratio of unchanged debrisoquine to its primary metabolite, 4-hydroxydebrisoquine, was not continuously distributed across the population. Instead, it showed a bimodal distribution, allowing for the classification of individuals into two distinct groups: "extensive metabolizers" (EM) and "poor metabolizers" (PM).[3][4] Family studies confirmed that this trait was inherited in a single autosomal recessive manner.[3] This was one of the first demonstrations of a clinically significant genetic polymorphism in drug oxidation.[4]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

Subsequent molecular investigations identified the enzyme responsible for this metabolic variability as Cytochrome P450 2D6 (CYP2D6), a member of the vast superfamily of heme-containing monooxygenases that are central to drug metabolism.[2][5][6] The genetic basis for the PM phenotype was traced to non-functional or deleted alleles of the CYP2D6 gene.[6][7] This discovery established debrisoquine as the prototypic probe substrate for assessing in vivo CYP2D6 activity, a role it still fulfills today.[8]

The Mechanism of Metabolic Clearance: Regioselective Hydroxylation

The "mechanism of action" concerning 5-hydroxydebrisoquine is fundamentally a question of its formation. The process is governed by the regioselectivity of the CYP2D6 enzyme, which preferentially hydroxylates debrisoquine at specific positions. Before metabolism can occur, debrisoquine, which is positively charged, must enter the hepatocyte. This crucial first step is mediated by the genetically polymorphic Organic Cation Transporter 1 (OCT1), highlighting that drug disposition is a multi-step process involving both transport and enzymatic activity.[9]

The Primary Pathway: 4-Hydroxylation

The principal metabolic route for debrisoquine is alicyclic hydroxylation at the 4-position of its guanidino-oxonine ring structure, yielding 4-hydroxydebrisoquine.[2][3] This reaction is almost exclusively catalyzed by CYP2D6.[10] The rate of this conversion is the primary determinant of debrisoquine's clearance and, consequently, the patient's metabolic phenotype. In extensive metabolizers, this pathway is highly efficient, leading to low levels of the parent drug and high levels of the 4-hydroxy metabolite in urine. In poor metabolizers, the opposite is true.

Formation of Phenolic Metabolites: The Role of 5-Hydroxy Debrisoquine

While 4-hydroxylation is dominant, CYP2D6 is also capable of aromatic hydroxylation at multiple positions on the benzene ring, producing phenolic metabolites. These include 5-hydroxydebrisoquine, 6-hydroxydebrisoquine, 7-hydroxydebrisoquine, and 8-hydroxydebrisoquine.[4][11] In vitro studies using human liver microsomes and cDNA-expressed CYP2D6 have unequivocally shown that CYP2D6 is responsible for the formation of all these metabolites.[11]

However, their formation is significantly less favored than 4-hydroxylation. The typical pattern of regioselective hydroxylation is: 4-OH >> 7-OH > 6-OH > 8-OH > 5-OH [11]

Therefore, 5-hydroxydebrisoquine is a minor metabolite, and its direct mechanism of action is negligible. Its significance lies in being a product of the versatile CYP2D6 enzyme, and its presence confirms the enzyme's capacity for aromatic hydroxylation, albeit as a secondary pathway.

Caption: Metabolic pathway of Debrisoquine via CYP2D6.

Quantifying CYP2D6 Function: The Debrisoquine Phenotyping Test

The causality behind choosing debrisoquine for phenotyping rests on the clear separation of metabolic outcomes between different genetic groups. The test provides a direct, functional measure of enzyme activity.

The Principle of the Metabolic Ratio (MR)

The cornerstone of phenotyping is the Metabolic Ratio (MR). It is calculated from an 8-hour urine sample collected after a single oral dose of debrisoquine.[2]

MR = [Urinary Concentration of Debrisoquine] / [Urinary Concentration of 4-Hydroxydebrisoquine]

This ratio is a robust indicator of CYP2D6 function because it is independent of variations in absorption or renal clearance of the parent drug. It directly reflects the efficiency of the 4-hydroxylation step. A high MR indicates poor conversion and thus poor metabolizer status, while a low MR indicates efficient conversion and extensive metabolizer status.

Phenotype Classification

The bimodal distribution of the MR allows for a clear distinction between phenotypes. While precise cutoff values can vary slightly by population, the antimode (the point of lowest frequency between the two peaks) for Caucasian populations is established at an MR of 12.6.[2]

| Phenotype | Abbreviation | Typical Metabolic Ratio (MR) | Genetic Basis | Clinical Implication |

| Poor Metabolizer | PM | > 12.6 | Two non-functional alleles | Risk of toxicity from CYP2D6 substrates |

| Intermediate Metabolizer | IM | 1.0 - 12.6 | One reduced-function and/or one non-functional allele | May require dose adjustments |

| Extensive Metabolizer | EM | < 1.0 (typically 0.1-1.0) | Two functional alleles | "Normal" metabolism |

| Ultrarapid Metabolizer | UM | < 0.1 | Gene duplication/multiplication | Risk of therapeutic failure from standard doses |

Field-Proven Methodology: A Protocol for CYP2D6 Phenotyping

This protocol is a self-validating system. The inclusion of internal standards in the analytical phase and the clear bimodal distribution of results in a sufficiently large population confirm the validity of the methodology.

Subject Preparation and Dosing

-

Inclusion Criteria: Subjects should be healthy volunteers.

-

Washout Period: A washout period of at least one week is required to eliminate any potential CYP2D6 inhibitors (e.g., certain antidepressants, quinidine).

-

Dosing: Administer a single oral dose of 10 mg debrisoquine sulphate. The dose is low to minimize pharmacological effects.

Urine Collection and Sample Handling

-

Pre-dose Sample: Collect a pre-dose urine sample to serve as a blank.

-

Timed Collection: Following administration, collect all urine voided over a precise 8-hour period. The 8-hour window is critical as it captures the peak excretion of both parent and metabolite, providing the most reliable MR.

-

Storage: Measure the total volume of the collected urine. Aliquot samples and store them at -20°C or lower until analysis to prevent degradation.

Analytical Quantification via HPLC-UV

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is standard for quantifying debrisoquine and 4-hydroxydebrisoquine in urine.[10]

-

Sample Preparation: Perform a solid-phase or liquid-liquid extraction to concentrate the analytes and remove interfering substances from the urine matrix.

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer (e.g., phosphate buffer) is typically used.

-

Detection: Monitor the column effluent at a wavelength of approximately 210 nm.[10]

-

Quantification: Calculate concentrations based on a standard curve prepared with known amounts of debrisoquine and 4-hydroxydebrisoquine, using an appropriate internal standard to correct for extraction variability.

Data Analysis and MR Calculation

-

Calculate the concentration of debrisoquine and 4-hydroxydebrisoquine in the urine sample (e.g., in ng/mL).

-

Apply the Metabolic Ratio formula: MR = [Debrisoquine] / [4-Hydroxydebrisoquine].

-

Classify the subject's phenotype based on the calculated MR using the established cutoff values (see Table 1).

Caption: Experimental workflow for CYP2D6 phenotyping.

Clinical and Drug Development Implications

Understanding an individual's debrisoquine metabolic phenotype has profound implications beyond academic interest. Since CYP2D6 is responsible for the metabolism of approximately 25% of all clinically used drugs—including many antidepressants, antipsychotics, beta-blockers, and opioids—knowledge of its functional status can be a powerful tool for personalizing medicine.[5][12]

-

Predicting Adverse Reactions: Poor metabolizers are at a significantly higher risk of experiencing adverse drug reactions from standard doses of CYP2D6 substrates, as the active drug accumulates to toxic levels.[8]

-

Avoiding Therapeutic Failure: Conversely, ultrarapid metabolizers may clear a drug so quickly that therapeutic concentrations are never reached, leading to treatment failure.[8]

-

Informing Drug Development: The debrisoquine phenotyping test is often employed in early-phase clinical trials to determine if a new chemical entity is a substrate of, or an inhibitor of, CYP2D6.[13] This is a critical piece of information for predicting potential drug-drug interactions and population variability in drug response.

Conclusion

The mechanism of action related to 5-hydroxydebrisoquine is one of minor metabolic formation by the highly versatile CYP2D6 enzyme. The true significance of debrisoquine metabolism lies in its dominant 4-hydroxylation pathway, which serves as a precise and reliable window into an individual's genetic capacity for drug metabolism. The principles learned from the debrisoquine model—from the discovery of genetic polymorphism to the development of robust phenotyping protocols—have laid the foundation for much of modern pharmacogenetics and continue to guide the development of safer and more effective medicines.

References

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Retrieved from [Link]

-

Llerena, A., Dorado, P., & Peñas-LLedó, E. M. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. Retrieved from [Link]

-

Labcorp. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Retrieved from [Link]

-

Kimura, S., Umeno, M., Skoda, R. C., Meyer, U. A., & Gonzalez, F. J. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. National Center for Biotechnology Information. Retrieved from [Link]

-

Alvan, G., Bechtel, P., Iselius, L., & Gundert-Remy, U. (1990). Hydroxylation polymorphisms of debrisoquine and mephenytoin in European populations. PubMed. Retrieved from [Link]

-

Mahgoub, A., Idle, J. R., Dring, L. G., Lancaster, R., & Smith, R. L. (1977). Polymorphic hydroxylation of Debrisoquine in man. PubMed. Retrieved from [Link]

-

Kalow, W., & Otton, S. V. (1993). Polymorphism of debrisoquine and mephenytoin hydroxylation among Estonians. PubMed. Retrieved from [Link]

-

Llerena, A., Dorado, P., & Peñas-LLedó, E. M. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. Retrieved from [Link]

-

Masimirembwa, C., Johansson, I., Hasler, J. A., & Ingelman-Sundberg, M. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. PubMed. Retrieved from [Link]

-

Gaedigk, A., Blum, M., Gaedigk, R., Eichelbaum, M., & Meyer, U. A. (1991). Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism. PubMed. Retrieved from [Link]

-

Heim, M., & Meyer, U. A. (1990). Debrisoquine/sparteine hydroxylation genotype and phenotype: analysis of common mutations and alleles of CYP2D6 in a European population. Folia. Retrieved from [Link]

-

Griese, E. U., Zanger, U. M., Brøsen, K., & Eichelbaum, M. (1998). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. PubMed. Retrieved from [Link]

-

Gleiter, C. H., Aichele, G., Nilsson, E., Hengen, N., Antonin, K. H., & Bieck, P. R. (1988). Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development. National Center for Biotechnology Information. Retrieved from [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Debrisoquine. PubChem. Retrieved from [Link]

-

Ellis, S. W., Rowland, K., Lennard, M. S., Tucker, G. T., & Rostami-Hodjegan, A. (1997). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. PubMed. Retrieved from [Link]

-

Lennard, M. S., Jackson, P. R., Freestone, S., Tucker, G. T., Ramsay, L. E., & Woods, H. F. (1984). The relationship between debrisoquine oxidation phenotype and the pharmacokinetics and pharmacodynamics of propranolol. National Center for Biotechnology Information. Retrieved from [Link]

-

Tyndale, R. F., & Idle, J. R. (2005). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, C., Slavík, J., & Gonzalez, F. J. (2005). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. PubMed. Retrieved from [Link]

-

Tzvetkov, M. V., Saadatmand, A. R., Bokelmann, K., & Brockmöller, J. (2012). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. PubMed. Retrieved from [Link]

-

Idle, J. R. (2005). The Paton Prize Award. The discovery of the debrisoquine hydroxylation polymorphism: scientific and clinical impact and consequences. ResearchGate. Retrieved from [Link]

-

Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Polymorphic hydroxylation of Debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sequencing.com [sequencing.com]

- 6. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of altered pharmacokinetics of CGP 15 210 G in poor hydroxylators of debrisoquine during early drug development - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pharmacogenetic Significance of Debrisoquin Metabolism

An In-depth Technical Guide to 5-Hydroxy Debrisoquin: Chemical Properties, Structure, and Analysis

Debrisoquin, an antihypertensive agent, holds a pivotal role in the field of pharmacogenetics as a primary probe substrate for Cytochrome P450 2D6 (CYP2D6).[1][2] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs, and its genetic polymorphism leads to distinct population phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers.[3] The metabolic fate of debrisoquin is predominantly governed by hydroxylation, a reaction catalyzed by CYP2D6.[4][5] While 4-hydroxydebrisoquin is the principal metabolite, the enzyme also produces several phenolic metabolites, including 5-hydroxy, 6-hydroxy, 7-hydroxy, and 8-hydroxydebrisoquin.[2][6]

This guide provides a detailed technical overview of this compound, a minor but mechanistically significant metabolite. We will explore its chemical structure, known properties, metabolic context, and the analytical and synthetic methodologies relevant to its study. This document is intended for researchers, medicinal chemists, and drug development professionals investigating CYP2D6 function and drug metabolism.

Chemical Identity and Structure

This compound is the product of aromatic hydroxylation of the debrisoquin molecule at the 5-position of its isoquinoline ring. As a minor metabolite, specific experimental data and dedicated database entries for this compound are scarce. However, its core properties can be defined based on its established molecular formula and the structure of its parent compound.

Core Chemical Identifiers

A summary of the key chemical data for this compound and its parent compound, Debrisoquin, is presented below.

| Property | This compound | Debrisoquin (Parent Compound) |

| IUPAC Name | 5-Hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide[7] | 3,4-dihydro-1H-isoquinoline-2-carboximidamide[1] |

| CAS Number | 70746-05-3[7] | 1131-64-2[1][8] |

| Molecular Formula | C₁₀H₁₃N₃O | C₁₀H₁₃N₃[1][9] |

| Molecular Weight | 191.23 g/mol | 175.23 g/mol [9] |

| Canonical SMILES | C1CN(CC2=C(C=CC=C21)O)C(=N)N | C1CN(CC2=CC=CC=C21)C(=N)N[1][9] |

| InChI Key | Not available in searched literature | JWPGJSVJDAJRLW-UHFFFAOYSA-N[8][9] |

Structural Representation

The structure consists of a 1,2,3,4-tetrahydroisoquinoline core, functionalized with a carboximidamide (guanidine) group at the 2-position and a hydroxyl group at the 5-position of the aromatic ring.

Sources

- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 66635-93-6 | (R)-(+)-Ketorolac | A2B Chem | Chemikart [supplies-mortuary-racks.chemikart.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. GSRS [precision.fda.gov]

The Unsung Metabolite: A Technical Guide to the Role of 5-Hydroxy Debrisoquine in CYP2D6 Metabolism

For decades, the narrative of debrisoquine metabolism has been dominated by its primary metabolite, 4-hydroxy debrisoquine, the cornerstone of CYP2D6 phenotyping. However, a deeper dive into the metabolic fate of this classic probe substrate reveals a more complex picture, one where minor metabolites like 5-hydroxy debrisoquine offer nuanced insights into the intricate workings of the CYP2D6 enzyme. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the formation, significance, and analytical considerations of 5-hydroxy debrisoquine, moving beyond the well-trodden path of the debrisoquine to 4-hydroxy debrisoquine metabolic ratio.

The CYP2D6-Debrisoquine Axis: A Refresher on a Landmark Polymorphism

Cytochrome P450 2D6 (CYP2D6) is a highly polymorphic enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1] Its genetic variations lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), which can significantly impact drug efficacy and toxicity.[2]

Debrisoquine, an adrenergic neuron-blocking antihypertensive agent, serves as a classic in vivo probe for CYP2D6 activity.[3][4] The pivotal discovery of its polymorphic 4-hydroxylation in the 1970s laid the groundwork for our understanding of pharmacogenetics.[3] The ratio of unchanged debrisoquine to its 4-hydroxy metabolite in urine is a well-established biomarker for CYP2D6 phenotype.[5][6]

Beyond the 4-Position: The Regioselective Hydroxylation of Debrisoquine

While 4-hydroxylation is the principal metabolic pathway, CYP2D6 exhibits a broader regioselectivity, hydroxylating debrisoquine at various positions on both its alicyclic and aromatic rings.[7] In vitro studies using human liver microsomes and cDNA-expressed CYP2D6 have unequivocally demonstrated the formation of several phenolic metabolites: 5-, 6-, 7-, and 8-hydroxydebrisoquine.[7]

The formation of these metabolites is not random. CYP2D6 displays a distinct order of preference for the site of hydroxylation, which has been reported as follows:

4-hydroxy > 7-hydroxy > 6-hydroxy > 8-hydroxy > 5-hydroxy [7]

This hierarchy underscores that 5-hydroxy debrisoquine is a bona fide, albeit minor, metabolite of CYP2D6-mediated debrisoquine metabolism. Its formation, while less frequent than other hydroxylated products, is a direct consequence of the catalytic action of CYP2D6.

Caption: CYP2D6-mediated hydroxylation of debrisoquine.

Mechanistic Insights from a Minor Metabolite

The formation of 5-hydroxy debrisoquine and its isomers provides valuable clues about the topology of the CYP2D6 active site and the mechanism of hydroxylation. While multiple binding orientations of debrisoquine within the active site could theoretically lead to hydroxylation at different positions, energy constraints may not favor this.[7] An alternative and compelling hypothesis involves a single binding orientation coupled with a mechanism of hydroxylation based on benzylic radical spin delocalization.[7] This model can more satisfactorily account for the observed pattern of hydroxylation, including the formation of 5-hydroxy debrisoquine.[7]

The study of these minor metabolites, therefore, serves as a critical tool for refining computational models of the CYP2D6 active site, ultimately enhancing our ability to predict the metabolism of novel drug candidates.

The Analytical Challenge: Isolating and Quantifying 5-Hydroxy Debrisoquine

A significant hurdle in studying the role of 5-hydroxy debrisoquine is the analytical challenge of separating and quantifying it from its isomers and the parent drug. Most routine analytical methods for CYP2D6 phenotyping are optimized for debrisoquine and 4-hydroxydebrisoquine.[5][8][9][10]

Chromatographic Separation

The structural similarity of the hydroxylated isomers necessitates high-resolution chromatographic techniques for their separation.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with C18 columns is a common approach.[5] However, achieving baseline separation of all hydroxy-isomers can be challenging and may require extensive method development, including optimization of the mobile phase composition, pH, and gradient elution. The use of different stationary phases, such as cyano (CN) columns, has also been reported.[10]

-

Gas Chromatography (GC): GC-based methods, often coupled with mass spectrometry (GC-MS), can also be employed.[1] Derivatization of the analytes is typically required to improve their volatility and chromatographic properties.

Detection and Quantification

-

UV Detection: HPLC with UV detection is a widely used method for quantifying debrisoquine and its metabolites.[5] However, its sensitivity may be limited for minor metabolites like 5-hydroxy debrisoquine.

-

Fluorescence Detection: Fluorescence detection offers enhanced sensitivity and selectivity for debrisoquine and its hydroxylated metabolites.[8][10]

-

Mass Spectrometry (MS): The coupling of LC or GC with MS provides the highest degree of sensitivity and specificity. Tandem mass spectrometry (MS/MS) allows for the development of highly selective and robust quantification methods, even for analytes present at low concentrations.[11]

Experimental Protocol: A Generalized Approach for Isomer-Specific Quantification

The following protocol outlines a generalized workflow for the analysis of 5-hydroxy debrisoquine and other hydroxylated metabolites in urine. This protocol is a composite of established methodologies and should be optimized for specific laboratory conditions.

-

Sample Collection and Preparation:

-

Collect urine samples over a specified time interval (e.g., 0-8 hours) following the administration of a single oral dose of debrisoquine.

-

To account for conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is recommended.[1]

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.[8]

-

-

Chromatographic Separation (LC-MS/MS):

-

Utilize a high-resolution reversed-phase HPLC column (e.g., C18, sub-2 µm particle size).

-

Develop a gradient elution program using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Fine-tune the gradient to achieve optimal separation of all hydroxylated isomers.

-

-

Mass Spectrometric Detection:

-

Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the MS parameters (e.g., precursor and product ion masses, collision energy) for debrisoquine and each of its hydroxylated metabolites, including 5-hydroxy debrisoquine.

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Construct calibration curves for each analyte using standards of known concentrations.

-

Quantify the concentration of 5-hydroxy debrisoquine and other metabolites in the urine samples.

-

Caption: Workflow for 5-hydroxy debrisoquine analysis.

The Role of 5-Hydroxy Debrisoquine in CYP2D6 Phenotyping: An Unexplored Frontier

The traditional debrisoquine metabolic ratio (MR), calculated as the urinary concentration of debrisoquine divided by that of 4-hydroxydebrisoquine, remains the gold standard for phenotyping.[3] The contribution of minor metabolites like 5-hydroxy debrisoquine to the overall metabolic profile and their potential to refine phenotyping is an area that warrants further investigation.

While the absolute amount of 5-hydroxy debrisoquine is small, its ratio to other metabolites or the parent drug could potentially provide additional information about CYP2D6 function, particularly in cases where the standard MR falls into a borderline region between phenotypes. Further research is needed to establish whether the inclusion of 5-hydroxy debrisoquine and other minor metabolites in a more comprehensive metabolic ratio could enhance the accuracy of phenotype prediction.

Pharmacological Activity of 5-Hydroxy Debrisoquine: A Knowledge Gap

The pharmacological activity of 5-hydroxy debrisoquine is largely unknown. While debrisoquine itself has antihypertensive properties, it is unclear if its hydroxylated metabolites retain any pharmacological or toxicological effects. Future studies could explore the affinity of 5-hydroxy debrisoquine for adrenergic receptors and other potential biological targets.

Conclusion: The Value of Looking Beyond the Major Metabolite

In the landscape of CYP2D6 research, 5-hydroxy debrisoquine may appear as a minor player. However, its study offers significant value. It provides a more complete picture of debrisoquine metabolism, offers critical insights for refining our understanding of the CYP2D6 active site, and presents an intriguing, albeit challenging, analytical puzzle. For drug development professionals, a comprehensive understanding of the metabolic fate of probe substrates, including the formation of minor metabolites, is crucial for building predictive models of drug metabolism and for anticipating potential drug-drug interactions. The story of 5-hydroxy debrisoquine serves as a compelling reminder that in the complex world of drug metabolism, even the most minor of metabolites can have a significant story to tell.

References

-

Edwards, R. J., et al. (1997). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. Pharmacogenetics, 7(5), 393-403. [Link]

-

Llerena, A., et al. (2001). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 135-140. [Link]

-

Cifuentes, A., et al. (1993). Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 745-749. [Link]

-

Kahn, G. C., et al. (1977). Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection. Journal of Chromatography A, 133(1), 161-166. [Link]

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics, 10(1), 17-28. [Link]

-

Llerena, A., et al. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Taylor & Francis Online. [Link]

-

Zhen, Y., et al. (2006). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition, 34(9), 1563-1574. [Link]

-

Reactome. (n.d.). CYP2D6 4-hydroxylates debrisoquine. Reactome Pathway Database. [Link]

-

Dahl, M. L., et al. (1992). Analysis of the CYP2D6 gene in relation to debrisoquin and desipramine hydroxylation in a Swedish population. Clinical Pharmacology & Therapeutics, 51(1), 12-17. [Link]

-

Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. Clinical Pharmacology & Therapeutics, 57(1), 32-40. [Link]

-

Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population - Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6. ResearchGate. [Link]

-

Roy, S. D., et al. (1987). Methoxyphenamine O-demethylase and 5-hydroxylase: a GLC-ECD assay to study their activities and their inhibition by debrisoquine and sparteine. Pharmacology & Therapeutics, 33(1), 73-77. [Link]

-

de Oliveira, A. M., et al. (2000). A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography. Brazilian Journal of Medical and Biological Research, 33(4), 431-437. [Link]

-

Gaedigk, A., et al. (2013). CYP2D6 -1584C>G promoter polymorphism and debrisoquine ultrarapid hydroxylation in healthy volunteers. Pharmacogenomics, 14(16), 1973-1977. [Link]

-

Zhen, Y., et al. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. Drug Metabolism and Disposition, 34(9), 1563-1574. [Link]

-

National Center for Biotechnology Information. (n.d.). Debrisoquine. PubChem Compound Database. [Link]

-

Wang, T., et al. (2015). Separation Science in Drug Development, Part 2: High-Throughput Characterization. LCGC North America, 33(8), 554-565. [Link]

-

Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8044. [Link]

Sources

- 1. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of debrisoquine and 4-hydroxydebrisoquine in urine by high-performance liquid chromatography with fluorescence detection after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A micromethod for quantitation of debrisoquine and 4-hydroxydebrisoquine in urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

in vitro characterization of 5-Hydroxy Debrisoquin

An In-Depth Technical Guide to the In Vitro Characterization of 5-Hydroxy Debrisoquine For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy Debrisoquine is the principal active metabolite of the antihypertensive drug debrisoquine, with its formation almost exclusively mediated by the highly polymorphic cytochrome P450 enzyme, CYP2D6. This specificity has established debrisoquine as a cornerstone probe drug for in vivo phenotyping of CYP2D6 activity.[1][2][3] Consequently, the e is of paramount importance for a comprehensive understanding of debrisoquine's pharmacokinetics, pharmacogenetics, and for assessing potential drug-drug interactions (DDIs). This guide provides a detailed technical overview of the essential in vitro assays for characterizing 5-Hydroxy Debrisoquine, grounded in scientific principles and regulatory considerations.

Introduction: The Significance of 5-Hydroxy Debrisoquine

Debrisoquine, an adrenergic-blocking agent, exhibits significant inter-individual variability in its therapeutic and adverse effects. This variability is primarily attributed to genetic polymorphisms in the CYP2D6 gene, which dictates the rate of its metabolism.[4][5] The hydroxylation of debrisoquine to 5-Hydroxy Debrisoquine is the rate-limiting step in its clearance, making the urinary metabolic ratio of debrisoquine to 5-Hydroxy Debrisoquine a reliable indicator of an individual's CYP2D6 phenotype (e.g., poor, extensive, or ultrarapid metabolizer).[1][3][4]

A thorough e is crucial for several reasons:

-

Mechanistic Understanding: To elucidate the precise enzymatic pathways involved in its formation and any subsequent metabolism.

-

Pharmacogenetic Research: To provide a basis for correlating genotype with phenotype.

-

Drug-Drug Interaction (DDI) Prediction: To assess its potential to act as an inhibitor or inducer of drug-metabolizing enzymes or as a substrate or inhibitor of drug transporters.[6][7][8]

-

Regulatory Compliance: To fulfill the requirements of regulatory agencies, such as the U.S. Food and Drug Administration (FDA), which recommend the characterization of major metabolites.[9][10][11]

This guide will detail the core in vitro workflows for the comprehensive characterization of 5-Hydroxy Debrisoquine.

Core In Vitro Characterization Workflows

A systematic approach to the e involves a series of interconnected assays. The following sections provide detailed methodologies and the rationale behind each experimental step.

Reaction Phenotyping: Identifying the Catalyzing Enzyme

Reaction phenotyping aims to identify the specific enzyme(s) responsible for a drug's metabolism.[12][13] For 5-Hydroxy Debrisoquine, this involves confirming CYP2D6 as the primary catalyst for its formation from debrisoquine.

Caption: Workflow for CYP reaction phenotyping of 5-Hydroxy Debrisoquine formation.

-

Preparation of Reagents:

-

Prepare a stock solution of debrisoquine in a suitable solvent (e.g., water or methanol).[14]

-

Thaw pooled human liver microsomes (HLM) and recombinant human CYP enzymes (a panel including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 is recommended) on ice.[12][13]

-

Prepare a fresh NADPH regenerating system.[15]

-

Prepare stock solutions of selective chemical inhibitors for each major CYP isoform (e.g., Quinidine for CYP2D6).[16]

-

-

Incubation:

-

HLM with Inhibitors: In separate tubes, pre-incubate HLM with each selective CYP inhibitor for a specified time at 37°C. Initiate the metabolic reaction by adding debrisoquine and the NADPH regenerating system.[12]

-

Recombinant CYPs: In separate tubes, incubate debrisoquine with each recombinant CYP isoform in the presence of the NADPH regenerating system at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

At predetermined time points, terminate the reactions by adding an ice-cold organic solvent like acetonitrile.[17]

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Data Interpretation:

-

A significant decrease in 5-Hydroxy Debrisoquine formation in the presence of a CYP2D6-specific inhibitor (Quinidine) in HLM incubations points to CYP2D6 as the primary enzyme.[16]

-

High levels of 5-Hydroxy Debrisoquine formation exclusively in the incubations with recombinant CYP2D6 provide confirmatory evidence.[19]

-

Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism, providing an estimate of its intrinsic clearance.[20][21] While 5-Hydroxy Debrisoquine is a metabolite, it's essential to assess its own metabolic stability to understand if it undergoes further significant biotransformation.

-

Preparation:

-

Incubation:

-

Pre-warm the HLM and buffer to 37°C.

-

Initiate the reaction by adding 5-Hydroxy Debrisoquine to the HLM suspension containing the NADPH regenerating system.[15]

-

Incubate at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using LC-MS/MS to determine the remaining concentration of 5-Hydroxy Debrisoquine at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of 5-Hydroxy Debrisoquine remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

-

t½ = 0.693 / k

-

CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

-

| Parameter | Formula | Description |

| Elimination Rate Constant (k) | Slope of ln(% remaining) vs. time | Rate of disappearance of the compound. |

| In Vitro Half-Life (t½) | 0.693 / k | Time taken for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (V/P) | Volume of microsomal matrix cleared of the compound per unit time per unit of protein. |

| V = incubation volume, P = mg of microsomal protein |

CYP Inhibition Assay

It is a regulatory requirement to evaluate whether a new molecular entity and its major metabolites can inhibit CYP enzymes, as this can lead to clinically significant DDIs.[8][23] This assay determines the concentration of 5-Hydroxy Debrisoquine required to inhibit the activity of major CYP isoforms by 50% (IC50).

Caption: General workflow for determining the CYP inhibition potential of 5-Hydroxy Debrisoquine.

-

Preparation:

-

Incubation:

-

In a 96-well plate, add HLM, buffer, and the 5-Hydroxy Debrisoquine dilutions. Pre-incubate for a short period at 37°C.

-

Initiate the reaction by adding a mixture of the probe substrate and NADPH.[26]

-

Incubate for a predetermined time that is within the linear range of metabolite formation for each probe substrate.

-

-

Reaction Termination and Analysis:

-

Stop the reaction with cold acetonitrile containing an internal standard for each metabolite.

-

Centrifuge the plate, and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.

-

-

Data Analysis:

-

Calculate the percent inhibition of enzyme activity at each concentration of 5-Hydroxy Debrisoquine relative to a vehicle control.

-

Plot the percent inhibition against the logarithm of the 5-Hydroxy Debrisoquine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

| CYP Isoform | Probe Substrate | Measured Metabolite | Positive Control Inhibitor |

| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |

| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |

| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Gemfibrozil |

| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |

| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | Ticlopidine |

| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |

| CYP3A4/5 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |

| This table provides examples of commonly used probe substrates and inhibitors for CYP inhibition studies.[25][26] |

Transporter Interaction Studies

Drug transporters play a critical role in the absorption, distribution, and excretion of drugs.[27][28] It is important to determine if 5-Hydroxy Debrisoquine is a substrate or inhibitor of key uptake (e.g., OATPs, OATs, OCTs) and efflux (e.g., P-gp, BCRP) transporters, as recommended by regulatory guidelines.[7][28][29]

These studies are typically conducted using in vitro systems such as:

-

Transfected Cell Lines: Cells overexpressing a single transporter (e.g., HEK293 or CHO cells).[27]

-

Primary Hepatocytes: Provide a more physiologically relevant system with endogenous expression of multiple transporters.

-

Membrane Vesicles: Inside-out vesicles are particularly useful for studying efflux transporters like P-gp and BCRP.[27][28]

Substrate Assessment: The uptake of 5-Hydroxy Debrisoquine into transporter-expressing cells is measured over time and compared to control cells (mock-transfected). Significant uptake in the expressing cells, which can be inhibited by a known inhibitor of that transporter, indicates that it is a substrate.[29]

Inhibition Assessment: The ability of 5-Hydroxy Debrisoquine to inhibit the transport of a known probe substrate for a specific transporter is evaluated. A decrease in the transport of the probe substrate in the presence of 5-Hydroxy Debrisoquine indicates inhibition.[29]

Analytical Methodologies: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 5-Hydroxy Debrisoquine and other analytes in in vitro metabolism studies.[14][30] Its high sensitivity and specificity allow for accurate measurements even in complex biological matrices.

Key considerations for LC-MS/MS method development include:

-

Chromatographic Separation: Achieving baseline separation of 5-Hydroxy Debrisoquine from debrisoquine and other potential metabolites. A C18 reverse-phase column is commonly used.[14][18]

-

Mass Spectrometric Detection: Optimization of parent and product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the analyte and a stable isotope-labeled internal standard to ensure accurate quantification.[14]

-

Method Validation: The method must be validated for linearity, accuracy, precision, and selectivity according to established guidelines.

Conclusion

The e is a critical component of nonclinical drug development and pharmacogenetic research. By employing a systematic battery of assays including reaction phenotyping, metabolic stability, CYP inhibition, and transporter interaction studies, researchers can build a comprehensive profile of this key metabolite. This information is invaluable for predicting in vivo behavior, understanding inter-individual variability, assessing DDI risks, and satisfying regulatory expectations. The methodologies outlined in this guide provide a robust framework for scientists engaged in the study of debrisoquine metabolism and CYP2D6 enzymology.

References

-

AxisPharm. Microsomal Stability Assay Protocol.

-

U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.

-

Masimirembwa, C., et al. (1999). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs. Clinical Pharmacology & Therapeutics.

-

Llerena, A., et al. (2009). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. Pharmacogenomics.

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.

-

Cyprotex | Evotec. Microsomal Stability.

-

Labcorp. Comprehensive CYP & UGT Reaction Phenotyping Insights.

-

Chow, T., & Lu, C. (2003). Cytochrome P450 in vitro reaction phenotyping: a re-evaluation of approaches used for P450 isoform identification. Drug Metabolism and Disposition.

-

Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

-

Sowjanya, G., et al. (2019). In vitro test methods for metabolite identification: A review. ResearchGate.

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.

-

Li, Y., et al. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments.

-

Llerena, A., et al. (2009). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate.

-

Taylor & Francis. (2021). Debrisoquine – Knowledge and References.

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.

-

SciSpace. (2019). In vitro test methods for metabolite identification: A review.

-

Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.

-

Ellens, H., et al. (2017). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Taylor & Francis Online.

-

BioIVT. (2024). CYP Inhibitors Used for Reaction Phenotyping Studies.

-

Domainex. (n.d.). Microsomal Clearance/Stability Assay.

-

BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services.

-

The Pharma Innovation. (2019). Importance of in vitro met id studies.

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?

-

Nuvisan. (n.d.). Expert in vitro & in vivo metabolite profiling.

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.

-

Dorado, P., et al. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B.

-

Patsnap Synapse. (2025). How is transporter interaction assessed?

-

Ghotbi, R., et al. (2011). A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution. Journal of Chromatography B.

-

Admescope. (2025). Drug transporter studies in vitro – understanding drug disposition and interactions.

-

Lee, H., et al. (2022). Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. Pharmaceutics.

-

Tyndale, R. F., et al. (2007). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition.

-

Pharmacogenomics Reporter. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism.

-

BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.

-

Kahn, G. C., et al. (1982). Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver. British Journal of Clinical Pharmacology.

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.

-

Dorado, P., et al. (2003). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: Application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. ResearchGate.

-

ACS Publications. (1980). Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry. Analytical Chemistry.

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis.

-

Creative Bioarray. (n.d.). CYP Inhibition Assay.

-

Tsai, M.-J., et al. (2012). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Agricultural and Food Chemistry.

-

Wójcikowski, J., et al. (2013). Inhibition studies of debrisoquine hydroxylation using rat hepatic... ResearchGate.

-

J-Stage. (2014). Simultaneous LC-MS/MS Analysis of the Plasma Concentrations of a Cocktail of 5 Cytochrome P450 Substrate Drugs and Their Metabolites.

Sources

- 1. Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Reduced enzyme activity and evaluation of metabolic correlation of CYP2D6 probe drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sequencing.com [sequencing.com]

- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. bioivt.com [bioivt.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. labcorp.com [labcorp.com]

- 13. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 14. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. bioivt.com [bioivt.com]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. researchgate.net [researchgate.net]

- 23. lnhlifesciences.org [lnhlifesciences.org]

- 24. bioivt.com [bioivt.com]

- 25. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. How is transporter interaction assessed? [synapse.patsnap.com]

- 28. admescope.com [admescope.com]

- 29. bioivt.com [bioivt.com]

- 30. thepharmajournal.com [thepharmajournal.com]

A Comprehensive Technical Guide to the Pharmacological Profile of 5-Hydroxy Debrisoquin

Introduction

5-Hydroxy Debrisoquin is one of the phenolic metabolites of the antihypertensive drug debrisoquine.[1][2] While not the primary metabolite, its formation is intrinsically linked to the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6, making it a significant molecule of interest in pharmacogenetic studies.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, designed for researchers, scientists, and drug development professionals. The guide delves into its metabolic origins, inferred pharmacological activity, pharmacokinetic considerations, and the analytical methodologies required for its quantification.

Metabolic Pathway and Formation

Debrisoquine undergoes extensive metabolism in the liver, primarily through hydroxylation reactions catalyzed by CYP2D6.[4] The major metabolic pathway is the alicyclic hydroxylation to form 4-hydroxydebrisoquine.[2] However, CYP2D6 also catalyzes the aromatic hydroxylation of debrisoquine at various positions, leading to the formation of phenolic metabolites, including this compound, 6-hydroxydebrisoquine, 7-hydroxydebrisoquine, and 8-hydroxydebrisoquine.[1][2] Among these, this compound is considered a minor metabolite.

The formation of this compound is significantly influenced by an individual's CYP2D6 genotype. Individuals are generally categorized into four phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). In extensive metabolizers, who have normal CYP2D6 function, this compound is formed, albeit in smaller quantities compared to 4-hydroxydebrisoquine. Conversely, in poor metabolizers, who have deficient CYP2D6 activity, the formation of phenolic metabolites, including this compound, is often not detected in urine.[3]

Sources

- 1. 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Enzymatic Synthesis of 5-Hydroxy Debrisoquin: Mechanisms, Methodologies, and Pharmacogenetic Implications

Abstract

Debrisoquin, an adrenergic-blocking agent, has become a cornerstone probe drug for investigating the function of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in human drug metabolism. The biotransformation of debrisoquine into its hydroxylated metabolites, including 5-Hydroxy Debrisoquin, is a direct measure of CYP2D6 enzymatic activity. This activity is highly variable across the population due to extensive genetic polymorphism in the CYP2D6 gene, which has profound implications for personalized medicine, drug development, and toxicology. This technical guide provides an in-depth exploration of the enzymatic formation of this compound. We will dissect the biochemical mechanism, present validated experimental protocols for its in vitro characterization, and discuss the interpretation of metabolic data within the context of pharmacogenetics. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of this pivotal metabolic pathway.

Introduction: Debrisoquine Metabolism as a Pharmacogenetic Marker

The study of drug metabolism is fundamental to understanding a compound's efficacy and safety profile. The enzymatic conversion of a parent drug to its metabolites dictates its pharmacokinetic properties and, in many cases, its pharmacodynamic response. Debrisoquine is a classic example of a drug whose clinical use revealed a fundamental principle of pharmacogenetics: the genetic basis for variability in drug response.[1]

While debrisoquine itself is no longer widely used therapeutically, its metabolism remains a vital tool. The urinary metabolic ratio (MR) of debrisoquine to its primary metabolite, 4-Hydroxy Debrisoquin, is used to classify individuals into distinct phenotype groups based on their intrinsic activity of the CYP2D6 enzyme.[1][2] The formation of other hydroxylated metabolites, such as this compound, provides further insight into the enzyme's catalytic flexibility and regioselectivity. Although a minor metabolite, understanding the synthesis of this compound is crucial for building complete metabolic profiles and for developing precise models of the CYP2D6 active site.[3]

This guide uses the term "biosynthesis" in accordance with the user's prompt to describe the enzymatic formation of a metabolite from a xenobiotic substrate. In pharmacology, this process is more commonly referred to as biotransformation or metabolism.

The Central Catalyst: Cytochrome P450 2D6 (CYP2D6)

The Cytochrome P450 (CYP) superfamily of enzymes are the primary catalysts of Phase I drug metabolism in the liver.[4] Among them, CYP2D6 is one of the most significant, despite constituting only 2-4% of total hepatic CYP content.[5] It is responsible for the metabolism of approximately 20-25% of all clinically used drugs, including antidepressants, antipsychotics, beta-blockers, and opioids.[5][6][7]

Genetic Polymorphism and Functional Consequences

The CYP2D6 gene is highly polymorphic, with over 170 known haplotypes (defined by star * allele nomenclature).[7] These genetic variations, which include single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations (CNVs), result in enzymes with a wide spectrum of functional activity.[5][8] This genetic diversity is the basis for the classification of individuals into distinct metabolizer phenotypes.

| Phenotype | Description | Genotype Examples | Clinical Implication for CYP2D6 Substrates |

| Ultra-rapid Metabolizer (UM) | Markedly increased enzyme activity due to multiple functional gene copies. | 1/1xN, 1/2xN | Potential for therapeutic failure at standard doses due to rapid drug elimination.[4] |

| Normal Metabolizer (NM) | Fully functional enzyme activity (previously Extensive Metabolizer, EM). | 1/1, 1/2 | Expected response at standard doses.[4][8] |

| Intermediate Metabolizer (IM) | Decreased enzyme activity due to one reduced-function and one non-functional allele, or two reduced-function alleles. | 1/4, 4/10 | Increased risk of adverse effects; may require lower doses.[8] |

| Poor Metabolizer (PM) | Little to no enzyme function due to two non-functional alleles. | 4/4, 4/5, 5/5 | High risk of toxicity and adverse drug reactions from standard doses.[4][8] |

This genetic variability makes the debrisoquine hydroxylation assay a powerful tool for phenotyping, providing a direct link between an individual's genetic makeup and their metabolic capacity.[9][10]

Biochemical Pathway: The Hydroxylation of Debrisoquine

The conversion of debrisoquine to its hydroxylated metabolites is a monooxygenation reaction catalyzed by CYP2D6. The process occurs within the endoplasmic reticulum of hepatocytes and requires molecular oxygen (O₂) and electrons donated from the NADPH-cytochrome P450 reductase (POR).

Mechanism and Regioselectivity

CYP2D6 catalyzes hydroxylation at multiple positions on the debrisoquine molecule. The primary reaction is alicyclic C4-hydroxylation to produce 4-Hydroxy Debrisoquin.[3][11] However, aromatic hydroxylation also occurs, yielding 5-, 6-, 7-, and 8-Hydroxy Debrisoquin.[3]

The pattern of regioselective hydroxylation is a function of how the substrate orients within the enzyme's active site. Studies with human liver microsomes and recombinant CYP2D6 have shown a consistent pattern of formation: 4-HD > 7-HD > 6-HD > 8-HD > 5-HD.[3] The formation of this compound, while the least favored, is a clear indicator of CYP2D6 activity and demonstrates the enzyme's ability to accommodate the substrate in multiple orientations. This complex metabolic profile is critical for developing accurate pharmacophore models of the CYP2D6 active site.[3]

Caption: Metabolic pathway of Debrisoquine via CYP2D6.

Experimental Protocol: In Vitro Debrisoquine Hydroxylation Assay

This section provides a validated, self-contained protocol for measuring the formation of this compound in an in vitro system using human liver microsomes (HLM) or recombinant CYP2D6. The causality behind each step is explained to ensure scientific rigor.

Objective

To quantify the rate of formation of this compound from debrisoquine catalyzed by a CYP2D6-containing enzyme source.

Materials & Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 supersomes. Rationale: HLM provides a physiologically relevant system with all necessary co-factors, while recombinant systems offer a clean background for studying a single enzyme.

-

Substrate: Debrisoquine sulfate salt.

-

Metabolite Standard: this compound. Rationale: Required for building a standard curve for absolute quantification.

-

Cofactor System: NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺). Rationale: Provides a sustained supply of NADPH, the ultimate electron donor for the P450 catalytic cycle, ensuring linear reaction kinetics.

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., deuterated 5-HD or a structurally similar compound). Rationale: Acetonitrile precipitates proteins, immediately stopping the enzymatic reaction. The internal standard corrects for variability during sample processing and analysis.

-

Instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Rationale: Provides the necessary sensitivity and selectivity to detect and quantify low-abundance metabolites like 5-HD.

Experimental Workflow

Caption: Workflow for in vitro debrisoquine hydroxylation assay.

Step-by-Step Procedure

-

Preparation of Standard Curve: Prepare a series of calibration standards of this compound in the final quenching solution, spanning the expected concentration range.

-

Incubation Mix Preparation: In a microcentrifuge tube, combine phosphate buffer, the enzyme source (e.g., 0.5 mg/mL HLM), and debrisoquine (at a concentration near its Km, or over a range for kinetic studies).

-

Control Wells: Prepare the following self-validating controls:

-

Negative Control (No Enzyme): To check for non-enzymatic degradation.

-

Negative Control (No Cofactor): To confirm the reaction is NADPH-dependent.

-

Inhibitor Control: Include a known CYP2D6 inhibitor (e.g., quinidine) to confirm the reaction is mediated by CYP2D6.[12]

-

-

Pre-incubation: Pre-incubate the tubes for 5 minutes at 37°C to allow the system to reach thermal equilibrium.

-

Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes). This time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard. Vortex vigorously.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the amount of this compound formed.

Data Analysis

The concentration of this compound in the samples is determined by interpolating the peak area ratio (analyte/internal standard) against the standard curve. The rate of formation is then calculated and typically expressed as pmol of metabolite formed per minute per mg of microsomal protein. For enzyme kinetics, rates are determined across a range of substrate concentrations and fitted to the Michaelis-Menten equation to determine Vmax and Km.

Conclusion and Future Perspectives

The enzymatic synthesis of this compound is a direct reflection of the catalytic activity of CYP2D6, a cornerstone of modern pharmacogenetics. Understanding this metabolic pathway is not merely an academic exercise; it is essential for predicting drug-drug interactions, preventing adverse drug events, and advancing the promise of personalized medicine.[13] While 4-hydroxylation remains the primary phenotyping reaction, a complete characterization of all metabolites, including this compound, provides a higher-resolution view of enzyme function.

Future research will continue to refine our understanding of the structural basis for CYP2D6's regioselectivity and substrate specificity. As analytical technologies become more sensitive, it will be possible to build more comprehensive metabolic maps for CYP2D6 and other key drug-metabolizing enzymes, ultimately leading to safer and more effective pharmacotherapy for all individuals.

References

-

Gaedigk, A., Sangkuhl, K., Whirl-Carrillo, M., Klein, T., & Leeder, J. S. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. PMC - PubMed Central. [Link]

-

Wikipedia. (n.d.). CYP2D6. [Link]

-

Genomics Education Programme. (n.d.). CYP2D6 — Knowledge Hub. [Link]

-

Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. [Link]

-

St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2D6 (CYP2D6). [Link]

-

Gene2Rx. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (2003). Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity. PubMed. [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (2008). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. Taylor & Francis Online. [Link]

-

Ellis, S. W., Rowland, K., Lennard, M. S., Tucker, G. T., & Christou, M. (1998). Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling. PubMed. [Link]

-

Zhao, Y., et al. (2006). 3,4-Dehydrodebrisoquine, a novel debrisoquine metabolite formed from 4-hydroxydebrisoquine that affects the CYP2D6 metabolic ratio. PubMed. [Link]

-

Llerena, A., de la Rubia, A., Berecz, R., Dorado, P., & Peñas-Lledó, E. M. (2008). Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity. ResearchGate. [Link]

-

Zhao, Y., et al. (2006). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. NIH. [Link]

-

ClinPGx. (n.d.). Summary annotation for CYP2D61, CYP2D62, .... [Link]

-

Kimura, S., Umeno, M., Skoda, R. C., Meyer, U. A., & Gonzalez, F. J. (1989). The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene. NIH. [Link]

-

Taylor & Francis. (2021). Debrisoquine – Knowledge and References. [Link]

-

Ghotbi, R., et al. (2007). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. PubMed. [Link]

-

Rybakowski, J., & Szczęsna, D. (1993). [Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology]. PubMed. [Link]

-

Granvil, C. P., et al. (2002). 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine. PubMed. [Link]

-

Idle, J. R., Mahgoub, A., Lancaster, R., & Smith, R. L. (1978). The metabolism of [14C]-debrisoquine in man. PMC - NIH. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Regioselective hydroxylation of debrisoquine by cytochrome P4502D6: implications for active site modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gene2rx.com [gene2rx.com]

- 5. A Review of the Important Role of CYP2D6 in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP2D6 - Wikipedia [en.wikipedia.org]

- 7. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 8. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 9. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sequencing.com [sequencing.com]

An In-Depth Technical Guide to the Metabolic Stability of 5-Hydroxydebrisoquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic stability of 5-hydroxydebrisoquine, a notable metabolite of the adrenergic-blocking agent and renowned CYP2D6 probe substrate, debrisoquine. While the metabolic fate of debrisoquine to its primary metabolite, 4-hydroxydebrisoquine, is extensively documented, the subsequent metabolic stability of its other hydroxylated isoforms, such as 5-hydroxydebrisoquine, is less characterized yet crucial for a complete understanding of debrisoquine's disposition and for refining its utility in drug development. This guide will delve into the enzymatic pathways likely responsible for the further metabolism of 5-hydroxydebrisoquine, provide detailed protocols for its in vitro metabolic stability assessment, and discuss the scientific rationale behind the experimental design.

Introduction: The Significance of Debrisoquine and its Metabolites in Drug Metabolism

Debrisoquine, an antihypertensive agent, has become an invaluable tool in clinical pharmacology and drug development due to its polymorphic metabolism, which serves as a reliable indicator of Cytochrome P450 2D6 (CYP2D6) enzyme activity.[1][2] The hydroxylation of debrisoquine is a classic example of genetic polymorphism in drug metabolism, leading to distinct phenotypes of poor, intermediate, extensive, and ultrarapid metabolizers.[3] This variability in CYP2D6 function has profound implications for the efficacy and safety of numerous clinically used drugs that are substrates of this enzyme.